molecular formula C13H26N2O2 B2595902 Tert-butyl 3-amino-3-propylpiperidine-1-carboxylate CAS No. 1443741-47-6

Tert-butyl 3-amino-3-propylpiperidine-1-carboxylate

Cat. No.: B2595902
CAS No.: 1443741-47-6
M. Wt: 242.363
InChI Key: FWTDOXYMVKZLGN-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-3-propylpiperidine-1-carboxylate (CAS: 1443741-47-6) is a piperidine-derived compound with a molecular formula of C₁₃H₂₆N₂O₂ and a molecular weight of 242.36 g/mol . The structure features a piperidine ring (a six-membered amine ring) substituted at the 3-position with both an amino group and a propyl chain, while the 1-position is protected by a tert-butyl carbamate group. This compound is primarily used in laboratory research, particularly as a synthetic intermediate in medicinal chemistry for the development of pharmaceuticals targeting amine receptors or enzymes.

Its tert-butyl carbamate group enhances stability, making it suitable for protection-deprotection strategies during multi-step syntheses.

Properties

IUPAC Name

tert-butyl 3-amino-3-propylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-5-7-13(14)8-6-9-15(10-13)11(16)17-12(2,3)4/h5-10,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTDOXYMVKZLGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCCN(C1)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-3-propylpiperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-3-propylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Pharmaceutical Applications

  • Drug Synthesis :
    • Tert-butyl 3-amino-3-propylpiperidine-1-carboxylate serves as an intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its role in the production of anticancer drugs, including Vandetanib and Crizotinib, which are used in targeted cancer therapies .
    • The compound's structure allows for modifications that enhance its biological activity, making it a valuable building block in drug design.
  • Biological Activity :
    • Research indicates that derivatives of this compound can inhibit specific cancer cell lines, suggesting potential therapeutic applications in oncology. Its unique functionalization at the 3-position with a propyl group enhances its binding affinity to biological targets, which is crucial for developing effective drugs.

Biological Research Applications

  • Interaction Studies :
    • Studies focusing on the binding affinity of this compound with various enzymes and receptors are essential for understanding its mechanism of action. Such research helps identify how structural modifications can improve or inhibit its activity against specific biological targets.
  • Alzheimer's Disease Research :
    • The compound has been identified as a synthetic intermediate for potential Alzheimer's therapeutics. Its derivatives may play a role in developing drugs aimed at treating neurodegenerative diseases by modulating neurotransmitter systems .

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the successful synthesis of a novel anticancer agent using this compound as a key intermediate. The resulting compound showed promising activity against various cancer cell lines, supporting further development into clinical candidates.

Case Study 2: Neuroprotective Properties

In another investigation, researchers explored the neuroprotective effects of derivatives derived from this compound. The findings indicated that certain modifications could enhance neuroprotection in models of Alzheimer's disease, highlighting its potential therapeutic relevance .

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-3-propylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of tert-butyl 3-amino-3-propylpiperidine-1-carboxylate are summarized in Table 1, followed by a detailed analysis of their distinguishing features.

Table 1: Comparative Analysis of Structural Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Ring Size Key Properties/Notes
This compound 1443741-47-6 C₁₃H₂₆N₂O₂ 242.36 3-amino-3-propyl Piperidine Discontinued, ≥95% purity
tert-Butyl 3-(1-aminoethyl)piperidine-1-carboxylate 1235439-55-0 C₁₂H₂₄N₂O₂ 228.34 3-aminoethyl Piperidine High structural similarity (0.96)
tert-Butyl 4-(2-aminopropan-2-yl)piperidine-1-carboxylate 530116-33-7 C₁₃H₂₆N₂O₂ 242.36 4-(2-aminopropan-2-yl) Piperidine Branched amino group at 4-position
tert-Butyl 3-(1-aminopropyl)piperidine-1-carboxylate 1290046-61-5 C₁₃H₂₆N₂O₂ 242.36 3-aminopropyl Piperidine Linear aminopropyl substituent
tert-Butyl (3R)-3-methanesulfonamidopiperidine-1-carboxylate 1002359-93-4 C₁₂H₂₂N₂O₄S 290.38 3-methanesulfonamido Piperidine Sulfonamide group alters reactivity
tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate 1186654-76-1 C₁₇H₂₅NO₄ 307.40 Hydroxymethyl, 4-methoxyphenyl Pyrrolidine Aromatic substituent, higher MW

Key Comparisons

Structural Variations :

  • Substituent Position and Type :

  • The target compound’s 3-amino-3-propyl group contrasts with analogs like 3-aminoethyl (1235439-55-0) and 4-(2-aminopropan-2-yl) (530116-33-7). These differences impact steric and electronic properties. For example, branching in 530116-33-7 may reduce conformational flexibility compared to the linear propyl chain in the target compound .
  • The methanesulfonamido group in 1002359-93-4 introduces a sulfonamide moiety, which is less basic than amines and may enhance metabolic stability in drug candidates .

Ring Size: The pyrrolidine derivative (1186654-76-1) has a five-membered ring, which imposes greater ring strain but allows for distinct pharmacophore geometry compared to piperidine analogs.

Physicochemical Properties :

  • Molecular weight varies significantly: the target compound (242.36 g/mol) is lighter than the pyrrolidine analog (307.40 g/mol) due to the latter’s aromatic and hydroxymethyl groups .
  • The hydroxymethyl group in 1186654-76-1 increases hydrophilicity, whereas the tert-butyl carbamate group in all compounds improves lipophilicity for membrane permeability .

Synthesis and Availability :

  • The target compound is discontinued , whereas analogs like 530116-33-7 and 1186654-76-1 remain available, suggesting broader applicability or easier synthesis.

Research Implications

  • Medicinal Chemistry : Sulfonamide derivatives (e.g., 1002359-93-4) are often explored as enzyme inhibitors due to their strong hydrogen-bonding capacity .
  • Drug Delivery : The pyrrolidine analog (1186654-76-1) with a methoxyphenyl group could be optimized for CNS penetration, leveraging its lipophilic aromatic ring .
  • Synthetic Utility : The tert-butyl carbamate group in all compounds serves as a protective strategy, enabling selective deprotection in multi-step syntheses .

Biological Activity

Tert-butyl 3-amino-3-propylpiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including pharmacology and neurobiology.

This compound is characterized by its piperidine structure, which is modified with a tert-butyl group and an amino group at the 3-position. Its molecular formula is C11H22N2O2C_{11}H_{22}N_2O_2 with a molecular weight of approximately 214.31 g/mol. The compound's structure allows it to interact with various biological targets, making it a versatile building block for drug development.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. It can act as an enzyme inhibitor or modulator, influencing key biochemical pathways. The exact molecular targets can vary based on the context of its application, but it has shown potential in:

  • Enzyme inhibition : The compound may inhibit specific enzymes involved in metabolic processes, contributing to its pharmacological effects.
  • Receptor modulation : It can bind to various receptors, potentially altering their activity and influencing physiological responses.

Neuroprotective Effects

Recent studies have indicated that this compound may exhibit neuroprotective properties. For instance, compounds with similar structures have been investigated for their ability to protect neuronal cells from amyloid-beta (Aβ) toxicity, a hallmark of Alzheimer's disease. These compounds are believed to inhibit Aβ aggregation and reduce neuroinflammation mediated by pro-inflammatory cytokines like TNF-α and IL-6 .

In Vitro Studies

In vitro studies have demonstrated that related compounds can significantly reduce cell death in astrocytes induced by Aβ1-42. For example, a study reported that a derivative exhibited an IC50 value of 15.4 nM for β-secretase inhibition, showcasing its potential as a multi-target therapeutic agent against Alzheimer's disease .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme Inhibitionβ-secretase inhibition
NeuroprotectionReduction in Aβ-induced cell death
Antidepressant-likeModulation of neurotransmitter systems
Anti-inflammatoryDecreased TNF-α levels

Q & A

Q. What are the established synthetic routes for Tert-butyl 3-amino-3-propylpiperidine-1-carboxylate, and how can reaction conditions be optimized for improved yield?

  • Methodological Answer : A common approach involves multi-step synthesis starting with piperidine derivatives. For example, tert-butyl carbamate can react with a functionalized piperidine intermediate under mild conditions (e.g., dichloromethane, 0–20°C, with triethylamine as a base) to introduce the tert-butoxycarbonyl (Boc) protecting group . Optimizing stoichiometry, solvent polarity, and temperature is critical. For instance, using catalysts like DMAP (4-dimethylaminopyridine) can enhance reaction efficiency. Yields are typically improved by stepwise purification (e.g., column chromatography) and monitoring via TLC or HPLC .

Q. Example Reaction Conditions :

StepReagents/ConditionsIntermediateYield (%)
1Cyclopropylamine + thiocyanateTriazole intermediate65–75
2Boc-protected piperidine + triethylamineFinal product80–85

Q. How is structural confirmation achieved for this compound and its derivatives?

  • Methodological Answer : Combine spectroscopic and crystallographic methods:
  • NMR : Analyze 1H^1H, 13C^{13}C, and DEPT spectra to confirm proton environments and carbon types (e.g., distinguishing Boc carbonyl carbons at ~150–155 ppm) .
  • X-ray Crystallography : Use programs like SHELXL for refining crystal structures. For example, SHELX software can resolve bond angles and torsional strain in the piperidine ring, ensuring stereochemical accuracy .
  • Mass Spectrometry : Confirm molecular weight via high-resolution MS (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error) .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data during structural analysis of derivatives?

  • Methodological Answer : Discrepancies in NMR or IR data often arise from conformational flexibility or impurities. Strategies include:
  • Dynamic NMR Studies : Probe temperature-dependent shifts to identify rotameric equilibria in the propyl or Boc groups.
  • Computational Modeling : Compare experimental 1H^1H NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to validate assignments .
  • Alternative Characterization : Employ 2D NMR (e.g., COSY, NOESY) to resolve overlapping signals or confirm spatial proximity of substituents .

Q. What experimental approaches can elucidate the reactivity of the amino and propyl groups in this compound under varying conditions?

  • Methodological Answer :
  • Functional Group Compatibility : Test stability under acidic/basic conditions (e.g., Boc deprotection with TFA in DCM) .
  • Derivatization Reactions : React the amino group with electrophiles (e.g., acyl chlorides) to assess nucleophilicity. Monitor by LC-MS or 19F^{19}F-NMR if fluorinated reagents are used .
  • Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to track reaction progress and intermediate formation .

Q. How can computational tools predict the compound’s behavior in biological systems?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes or receptors). Focus on the piperidine ring’s basicity and the propyl group’s hydrophobicity .
  • ADMET Prediction : Employ SwissADME or pkCSM to estimate solubility, permeability, and metabolic pathways. For example, the Boc group may reduce hepatic clearance compared to unprotected amines .

Safety and Handling

Q. What protocols are recommended for handling this compound given limited toxicity data?

  • Methodological Answer :
  • Precautionary Measures : Use PPE (gloves, goggles) and work in a fume hood. Assume acute toxicity based on structurally similar piperidine derivatives (e.g., LD50 estimates from analogs) .
  • Waste Management : Quench reactive intermediates (e.g., with aqueous NaHCO3) before disposal.
  • Emergency Response : In case of exposure, rinse with water and consult SDS for piperidine derivatives (e.g., ALADDIN SCIENTIFIC CORPORATION guidelines) .

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